molecular formula C15H23NO3S2 B2740073 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one CAS No. 1797276-85-7

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one

Cat. No.: B2740073
CAS No.: 1797276-85-7
M. Wt: 329.47
InChI Key: BIICFIBVNVTMBV-UHFFFAOYSA-N
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Description

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one is a synthetic organic compound that features a unique combination of azetidine, sulfonyl, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Thiophene Derivative Synthesis: The thiophene moiety is synthesized separately, often through methods like the Gewald reaction, which involves the condensation of ketones with sulfur and nitriles.

    Coupling Reactions: The final step involves coupling the azetidine and thiophene derivatives through carbon-carbon bond-forming reactions, such as the use of organometallic reagents or cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its unique structural features.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological targets, which could lead to new insights in biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring can interact with active sites, while the sulfonyl and thiophene groups can modulate the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-(3-(Isopropylsulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one
  • 1-(3-(Butylsulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one

Comparison: Compared to similar compounds, 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one is unique due to the specific combination of the isobutylsulfonyl and thiophene groups. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S2/c1-11(2)10-21(18,19)13-8-16(9-13)15(17)5-4-14-12(3)6-7-20-14/h6-7,11,13H,4-5,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIICFIBVNVTMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CC(C2)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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